molecular formula C6H8N4 B2596029 4-Amino-5-cyano-1,3-dimethyl pyrazole CAS No. 32183-14-5

4-Amino-5-cyano-1,3-dimethyl pyrazole

Cat. No. B2596029
CAS RN: 32183-14-5
M. Wt: 136.158
InChI Key: BFRNEURRHHIAJV-UHFFFAOYSA-N
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Description

4-Amino-5-cyano-1,3-dimethyl pyrazole is a type of 5-amino-pyrazole . 5-Amino-pyrazoles are a class of organic tools used for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .


Synthesis Analysis

The synthesis of 4-amino-3,5-dimethyl pyrazole has been monitored using Fourier transform infrared (FT-IR) spectroscopy . The synthesis process of 4-amino-3,5-dimethyl pyrazole can be studied successfully by combining independent component analysis (ICA) with in-line FT-IR spectroscopy .


Molecular Structure Analysis

The molecular formula of 4-Amino-5-cyano-1,3-dimethyl pyrazole is C6H8N4. The molecular weight is 136.158.


Chemical Reactions Analysis

5-Amino-pyrazoles have been used in a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . They have been used to construct organic compounds, particularly diverse heterocyclic scaffolds .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Organic Synthesis and Building Blocks

Chemical Catalysis and Green Chemistry

Biological Activity and Agrochemicals

Future Directions

5-Amino-pyrazoles, such as 4-Amino-5-cyano-1,3-dimethyl pyrazole, have diverse applications especially in the field of pharmaceutics and medicinal chemistry . They are promising functional reagents, similar to biologically active compounds . Therefore, they are likely to continue to be a focus of research and development in the future.

properties

IUPAC Name

4-amino-2,5-dimethylpyrazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4/c1-4-6(8)5(3-7)10(2)9-4/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRNEURRHHIAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1N)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-cyano-1,3-dimethyl pyrazole

Synthesis routes and methods

Procedure details

Two-hundred and seventy-two g of 1,3-dimethyl-4-nitro-5-cyano-pyrazole was subjected to catalytic hydrogenation in methanol using a Raney nickel catalyst. The catalyst was filtered away and the filtrate concentrated. The product solidified, mp 109°-111° C.
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